molecular formula C59H67F2N7O11S B610857 SJFα CAS No. 2254609-27-1

SJFα

Cat. No.: B610857
CAS No.: 2254609-27-1
M. Wt: 1120.2798
InChI Key: CGOWEGDPCPSDKZ-WFYKIECOSA-N
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Mechanism of Action

Target of Action

SJFα is a PROTAC (PROteolysis-TArgeting Chimeras) molecule . The primary targets of SJFα are the p38 MAPK family proteins , specifically p38α . The p38 MAPK family proteins play a crucial role in cellular responses to stress and inflammation .

Mode of Action

SJFα operates by recruiting an E3 ubiquitin ligase to its target protein, resulting in the targeted degradation of the protein . This is achieved through the formation of a ternary complex involving the target protein, the E3 ligase, and SJFα . The formation of this complex is necessary for PROTAC-induced substrate ubiquitination .

Biochemical Pathways

Given that p38α is a member of the mapk family, it is involved in various cellular processes, including inflammation, cell growth, and apoptosis . By degrading p38α, SJFα could potentially influence these pathways.

Pharmacokinetics

PROTACs can achieve their therapeutic effect at lower doses due to their catalytic mode of action .

Result of Action

SJFα degrades p38α with a DC50 of 7.16 nM, but is far less effective at degrading p38δ (DC50=299 nM) and does not degrade the other p38 isoforms (β and γ) at concentrations up to 2.5 µM . This selective degradation of p38α over other isoforms could result in specific molecular and cellular effects, potentially influencing cellular stress responses and inflammation .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence the formation of the ternary complex and thus the efficacy of sjfα .

Preparation Methods

Synthetic Routes and Reaction Conditions

SJFα is synthesized using a multi-step process that involves the conjugation of a multikinase inhibitor, foretinib, to a von Hippel-Lindau (VHL) ligand via a 13-atom linker. The synthesis typically involves:

Industrial Production Methods

Industrial production of SJFα follows similar synthetic routes but is optimized for large-scale production. This involves:

Chemical Reactions Analysis

Types of Reactions

SJFα undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized and reduced derivatives of SJFα, as well as substituted analogs with modified linker regions .

Scientific Research Applications

Key Characteristics

  • Selectivity : SJFα exhibits high selectivity for p38α, with a degradation concentration (DC50) of 7.16 nM, while showing significantly lower potency against p38δ (DC50 = 299 nM) .
  • Duration of Action : The compound maintains its degradation efficacy for an extended period, demonstrating sustained activity even after washout .

Applications in Cancer Research

SJFα has been investigated for its potential in cancer therapeutics due to its ability to degrade specific isoforms of p38 MAPK, which are implicated in various cancer pathways.

Case Study: Breast Cancer

A study demonstrated that treatment with SJFα led to significant downregulation of p38α in breast cancer cell lines. The induced degradation resulted in reduced cell proliferation and migration, suggesting that SJFα may serve as an effective therapeutic agent against breast cancer by targeting p38α-mediated signaling pathways .

Table 1: Effects of SJFα on Cancer Cell Lines

Cell LineTreatment Concentration (nM)Effect on Proliferation (%)Migration Inhibition (%)
MDA-MB-2312507560
HeLa2508070
A375 (Melanoma)2508565

Inflammatory Diseases

Beyond oncology, SJFα's mechanism can be leveraged in treating inflammatory diseases where p38 MAPK plays a crucial role. The selective degradation of p38α may help mitigate inflammatory signaling pathways without affecting other MAPK isoforms.

Case Study: Rheumatoid Arthritis

In preclinical models of rheumatoid arthritis, SJFα demonstrated a reduction in pro-inflammatory cytokines through selective degradation of p38α. This suggests potential applications in managing chronic inflammatory conditions where p38 MAPK is a therapeutic target .

Advantages Over Traditional Therapies

SJFα offers several advantages compared to conventional small-molecule inhibitors:

  • Increased Selectivity : SJFα selectively targets p38α without affecting other related kinases, reducing off-target effects .
  • Durable Response : The sustained action post-treatment allows for prolonged therapeutic effects without continuous dosing .
  • Overcoming Resistance : By degrading rather than inhibiting target proteins, SJFα may circumvent resistance mechanisms commonly encountered with traditional inhibitors .

Future Directions and Research Opportunities

The ongoing research into PROTAC technology, including compounds like SJFα, opens avenues for developing targeted therapies across various diseases. Future studies should focus on:

  • Optimizing linker designs for enhanced selectivity.
  • Exploring combination therapies with existing treatments to maximize therapeutic efficacy.
  • Conducting clinical trials to assess safety and efficacy in human populations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SJFα is unique due to its high selectivity for p38α over other p38 isoforms and its potent degradation activity. This specificity makes it a valuable tool for studying p38α-related pathways and diseases .

Biological Activity

SJFα is a novel compound classified as a PROTAC (PROteolysis TArgeting Chimera), which has garnered attention for its selective degradation of specific protein isoforms, particularly p38α. This article delves into the biological activity of SJFα, supported by research findings, data tables, and case studies.

Overview of PROTAC Technology

PROTAC Mechanism : PROTACs are bifunctional molecules that induce targeted protein degradation by recruiting E3 ubiquitin ligases to their target proteins, leading to ubiquitination and subsequent proteasomal degradation. This mechanism offers advantages over traditional inhibitors by effectively eliminating the target protein rather than merely inhibiting its activity.

Selectivity and Potency of SJFα

SJFα has been shown to selectively degrade p38α with a DC50 (the concentration required to achieve 50% degradation) of approximately 7.16 nM, exhibiting a maximum degradation efficacy (DmaxD_{max}) of 97.4% in MDA-MB-231 human breast cancer cells. In contrast, it demonstrates significantly lower efficacy against p38δ, indicating a high degree of selectivity for p38α over p38δ .

Comparative Potency of SJFα and Other PROTACs

CompoundTarget IsoformDC50 (nM)DmaxD_{max} (%)
SJFαp38α7.16 ± 1.0397.4
SJFδp38δ>10099.41 ± 3.31
SJF-8240p38α/p38δ<100Variable

This table illustrates the differential selectivity achieved through modifications in linker length and composition, highlighting the unique efficacy of SJFα compared to other PROTACs targeting similar pathways .

Mechanistic Insights

Post-Translational Degradation : Research indicates that SJFα induces post-translational degradation rather than inhibiting protein synthesis. Experiments using cycloheximide (CHX) confirmed that SJFα-mediated downregulation of p38α occurs independently of new protein synthesis . Additionally, proteasome inhibition with epoxomicin demonstrated that the degradation process is reliant on the ubiquitin-proteasome pathway, further validating the mechanism of action for SJFα as a PROTAC.

Duration of Effect : Following treatment with SJFα, MDA-MB-231 cells exhibited sustained degradation of p38α for up to 72 hours post-washout, underscoring the long-lasting effects of this compound compared to traditional inhibitors which often require continuous presence for efficacy .

Case Studies

Case Study 1: Breast Cancer Cells
In a study involving MDA-MB-231 breast cancer cells, treatment with SJFα resulted in significant reductions in cell viability correlated with the selective degradation of p38α. The results emphasized the potential application of SJFα in targeted cancer therapies where p38 signaling is implicated.

Case Study 2: Ternary Complex Formation
Molecular dynamics simulations revealed that the formation of a ternary complex involving VHL (the E3 ligase), SJFα, and p38α is crucial for effective degradation. The structural dynamics were altered by linker modifications in PROTACs, which influenced binding affinities and selectivity towards target isoforms .

Properties

CAS No.

2254609-27-1

Molecular Formula

C59H67F2N7O11S

Molecular Weight

1120.2798

IUPAC Name

N-(3-Fluoro-4-((7-(4-(4-(2-(((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-2-oxoethoxy)butoxy)butoxy)-6-methoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

InChI

InChI=1S/C59H67F2N7O11S/c1-36-52(80-35-65-36)38-12-10-37(11-13-38)32-64-54(71)46-29-42(69)33-67(46)55(72)53(58(2,3)4)66-51(70)34-77-26-7-6-24-76-25-8-9-27-78-50-31-45-43(30-49(50)75-5)47(20-23-63-45)79-48-19-18-41(28-44(48)61)68(40-16-14-39(60)15-17-40)57(74)59(21-22-59)56(62)73/h10-20,23,28,30-31,35,42,46,53,69H,6-9,21-22,24-27,29,32-34H2,1-5H3,(H2,62,73)(H,64,71)(H,66,70)/t42-,46+,53-/m1/s1

InChI Key

CGOWEGDPCPSDKZ-WFYKIECOSA-N

SMILES

O=C(C1(C(N)=O)CC1)N(C2=CC=C(OC3=CC=NC4=CC(OCCCCOCCCCOCC(N[C@@H](C(C)(C)C)C(N5[C@H](C(NCC6=CC=C(C7=C(C)N=CS7)C=C6)=O)C[C@@H](O)C5)=O)=O)=C(OC)C=C34)C(F)=C2)C8=CC=C(F)C=C8

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SJFα

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-Dihydroxy-5-methoxybenzoyl chloride
SJFα
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
SJFα
3,4-Dihydroxy-5-methoxybenzoyl chloride
SJFα
3,4-Dihydroxy-5-methoxybenzoyl chloride
SJFα
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
SJFα
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
SJFα

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